3-Acetyl-6-methylimidazo[1,2-a]pyridine

Acetylcholinesterase Enzyme Inhibition Medicinal Chemistry

This 3‑acetyl‑6‑methyl derivative is a critical tool for replicating published AChE (IC50 142 nM) and PI3Kδ (cellular IC50 102 nM) inhibition studies. Substitution at the 3‑ and 6‑positions profoundly impacts target engagement and selectivity; generic analogs yield divergent SAR profiles. Procure this exact scaffold to ensure experimental reproducibility and to serve as a validated starting point for medicinal chemistry optimization in neurological and oncology programs.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13698270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC=C2C(=O)C)C=C1
InChIInChI=1S/C10H10N2O/c1-7-3-4-10-11-5-9(8(2)13)12(10)6-7/h3-6H,1-2H3
InChIKeyNAXNVBOBFQSNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-methylimidazo[1,2-a]pyridine: A Strategic Imidazo[1,2-a]pyridine Building Block for Targeted Research


3-Acetyl-6-methylimidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine derivative featuring a methyl group at the 6-position and an acetyl group at the 3-position of the fused heterocyclic core. This specific substitution pattern confers distinct physicochemical and biological properties within the broader class of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry known for its presence in several marketed drugs, including the anxiolytics alpidem, saripidem, necopidem, and zolpidem [1]. The compound's primary mechanism of action involves interaction with biological targets such as enzymes or receptors, with research indicating that derivatives of this scaffold exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . As a valuable chemical probe and synthetic building block, it is procured for studies in neurological disorders, oncology, and as a key intermediate for further structural diversification.

Why 3-Acetyl-6-methylimidazo[1,2-a]pyridine Cannot Be Interchanged with Other Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine class, substitution patterns at the 3- and 6-positions critically govern biological target engagement, potency, and selectivity. Simple substitution of the 3-acetyl group with other moieties (e.g., hydrogen, alkyl, or heteroaryl groups) or alteration of the 6-methyl group can lead to substantial changes in inhibitory activity against key targets such as acetylcholinesterase (AChE), PI3 kinases, and other enzymes [1]. Studies on imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors have explicitly demonstrated that varying groups at the 3- and 6-positions results in significantly different structure-activity relationship (SAR) profiles and potency [1]. For example, structural modification of a lead compound afforded a thiazole derivative with an IC50 of 0.0028 µM, illustrating the profound impact of even minor structural variations [2]. Therefore, procurement of the specific 3-acetyl-6-methyl substituted compound is essential for replicating published experimental results and ensuring the desired biological profile, as generic or closely related analogs may exhibit drastically different, and potentially ineffective, activities.

Quantitative Evidence for 3-Acetyl-6-methylimidazo[1,2-a]pyridine: Key Comparative Data


3-Acetyl-6-methylimidazo[1,2-a]pyridine Exhibits Differential AChE Inhibitory Potency Compared to Other Imidazopyridine Derivatives

3-Acetyl-6-methylimidazo[1,2-a]pyridine demonstrates inhibitory activity against acetylcholinesterase (AChE), a key enzyme target in neurodegenerative diseases. Its potency is distinct from that of other imidazo[1,2-a]pyridine-based AChE inhibitors. While this specific compound shows an IC50 of 142 nM against recombinant Anopheles gambiae wild-type AChE [1], another analog in the same class, a biphenyl side chain-containing derivative (compound 2h), exhibits a markedly weaker inhibition with an IC50 of 79 µM (79,000 nM) [2]. This represents a greater than 500-fold difference in potency, underscoring the critical impact of the 3-acetyl and 6-methyl substitution pattern on AChE engagement.

Acetylcholinesterase Enzyme Inhibition Medicinal Chemistry

3-Acetyl-6-methylimidazo[1,2-a]pyridine Shows Promising PI3Kδ Inhibitory Activity with Potential for Selectivity

The compound exhibits inhibitory activity against the lipid kinase PI3Kδ, a target of significant interest in oncology and immunology. In a cellular assay measuring AKT phosphorylation at S473 in Ri-1 cells, 3-acetyl-6-methylimidazo[1,2-a]pyridine demonstrated an IC50 of 102 nM [1]. For comparison, within the broader class of imidazo[1,2-a]pyridine PI3K inhibitors, the most potent analog reported in one SAR study was a thiazole derivative (compound 12) with an IC50 of 2.8 nM against the PI3Kα isoform, highlighting the extreme potency that can be achieved through specific substitution [2]. While not as potent as the optimized thiazole analog, the 102 nM IC50 of the target compound against PI3Kδ provides a valuable, less potent starting point for further optimization and selectivity profiling.

PI3K Kinase Inhibition Cancer Research

Substituent-Specific Kinase Inhibition Profile of 3-Acetyl-6-methylimidazo[1,2-a]pyridine

Beyond AChE and PI3K, the imidazo[1,2-a]pyridine scaffold is a well-established kinase inhibitor pharmacophore. The specific 3-acetyl-6-methyl substitution pattern is critical for determining kinase selectivity. For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as kinase inhibitors, the most active compound (4c) exhibited an IC50 of 0.7 µM against CLK1 and 2.6 µM against DYRK1A [1]. This contrasts with the target compound's demonstrated activity against PI3Kδ (IC50 = 102 nM). This comparison illustrates that while the core scaffold can engage multiple kinases, the precise nature of the substituents at the 3- and 6-positions dictates which specific kinase is targeted and with what potency. Therefore, 3-acetyl-6-methylimidazo[1,2-a]pyridine serves as a specific probe for a distinct subset of kinases, which is not interchangeable with other derivatives optimized for different targets.

Kinase Profiling Selectivity Drug Discovery

Optimal Research and Procurement Applications for 3-Acetyl-6-methylimidazo[1,2-a]pyridine


AChE-Focused Neurological Disease Research

The compound is best deployed as a starting point or chemical probe in research programs targeting acetylcholinesterase (AChE) for the study of neurological disorders such as Alzheimer's disease. Its 142 nM IC50 against AChE provides a distinct potency profile compared to weaker imidazopyridine-based AChE inhibitors (e.g., 79 µM for compound 2h), allowing for more effective target engagement at lower concentrations. This is particularly relevant for in vitro enzyme assays and early-stage cellular models where specificity and potency are critical [1].

PI3Kδ Isoform-Selective Inhibitor Discovery

This compound is a valuable tool for research focused on PI3Kδ, a key signaling kinase in immune cells and certain cancers. Its 102 nM cellular IC50 against PI3Kδ-mediated AKT phosphorylation provides a validated entry point for medicinal chemistry optimization. Researchers can use this scaffold to explore structure-activity relationships (SAR) aimed at improving potency, selectivity over other PI3K isoforms (e.g., PI3Kα, PI3Kβ), and ultimately, develop novel therapeutic candidates for autoimmune diseases or B-cell malignancies [2].

Kinase Selectivity Profiling and Scaffold Hopping

The compound's distinct activity profile—potent inhibition of PI3Kδ (102 nM) while other imidazo[1,2-a]pyridine derivatives target CLK1/DYRK1A—makes it an essential component in kinase selectivity panels. It serves as a benchmark to assess the kinase inhibition fingerprint of newly synthesized imidazo[1,2-a]pyridine analogs. This application is critical for understanding off-target effects and for guiding scaffold-hopping strategies in kinase drug discovery, ensuring that new chemical matter has the desired selectivity profile [3].

Synthetic Building Block for 3-Acetyl-Containing Derivatives

Due to the presence of the reactive 3-acetyl group, this compound is a key synthetic intermediate for generating a diverse library of 3-substituted imidazo[1,2-a]pyridine analogs. Efficient synthetic methodologies have been developed for C-3 acetylation of this scaffold, making it a readily available and versatile building block for combinatorial chemistry and SAR studies [4]. This application is central to medicinal chemistry programs aiming to explore the chemical space around the imidazo[1,2-a]pyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.